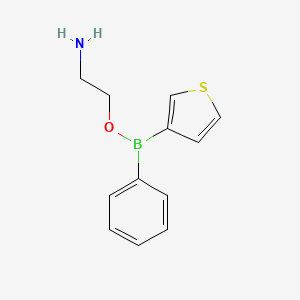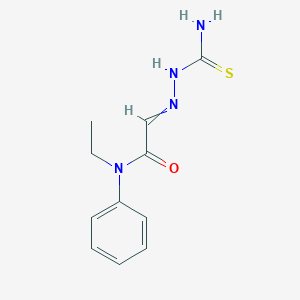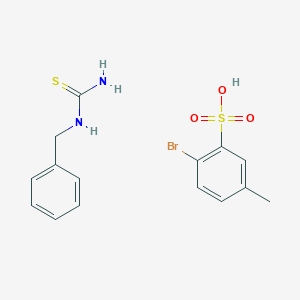
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization.
For 2-bromo-5-methylbenzenesulfonic acid, the synthesis involves the bromination of 5-methylbenzenesulfonic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: Both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of benzylthiourea involves its interaction with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. 2-bromo-5-methylbenzenesulfonic acid acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules, which can alter their chemical and physical properties.
相似化合物的比较
Similar Compounds
Thiourea: Similar to benzylthiourea but lacks the benzyl group.
5-methylbenzenesulfonic acid: Similar to 2-bromo-5-methylbenzenesulfonic acid but lacks the bromine atom.
Uniqueness
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is unique due to the combination of properties from both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid. This combination allows for a broader range of chemical reactions and applications compared to the individual compounds.
属性
CAS 编号 |
56919-25-6 |
|---|---|
分子式 |
C15H17BrN2O3S2 |
分子量 |
417.3 g/mol |
IUPAC 名称 |
benzylthiourea;2-bromo-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7BrO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)7(4-5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
InChI 键 |
IPYNUUQXPJBKBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


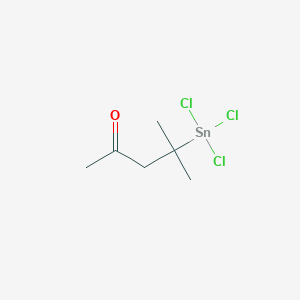
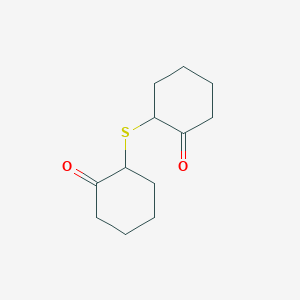
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

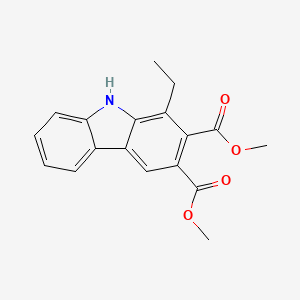
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
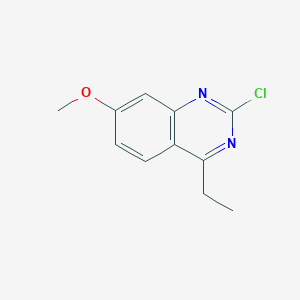
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)


![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)

